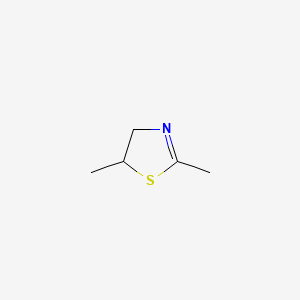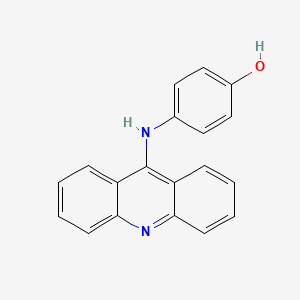
Phenol, p-(9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(9-acridinylamino)- is a chemical compound with the molecular formula C19H13NO. It is known for its unique structure, which combines a phenol group with an acridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with p-nitrophenol, followed by reduction. The process can be summarized in the following steps:
Nitration of Phenol: Phenol is nitrated to produce p-nitrophenol.
p-Nitrophenol is then reacted with 9-aminoacridine to form the desired compound.Reduction: The nitro group is reduced to an amino group, resulting in Phenol, p-(9-acridinylamino)-.
Industrial Production Methods
Industrial production methods for Phenol, p-(9-acridinylamino)- are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, p-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents
Major Products Formed
The major products formed from these reactions include various quinone derivatives, aminophenol compounds, and substituted phenols .
Aplicaciones Científicas De Investigación
Phenol, p-(9-acridinylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Mecanismo De Acción
The mechanism of action of Phenol, p-(9-acridinylamino)- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets the DNA double helix and can interfere with various molecular pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, p-(9-anthracenylamino)-
- Phenol, p-(9-phenanthrylamino)-
- Phenol, p-(9-pyrenylamino)-
Uniqueness
Phenol, p-(9-acridinylamino)- is unique due to its acridine moiety, which provides distinct intercalative properties compared to other similar compounds. This uniqueness makes it particularly valuable in studies related to DNA interactions and potential therapeutic applications .
Propiedades
Número CAS |
61421-83-8 |
|---|---|
Fórmula molecular |
C19H14N2O |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
4-(acridin-9-ylamino)phenol |
InChI |
InChI=1S/C19H14N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,22H,(H,20,21) |
Clave InChI |
YJRBRXLARFRAFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



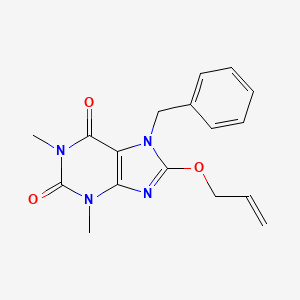
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)

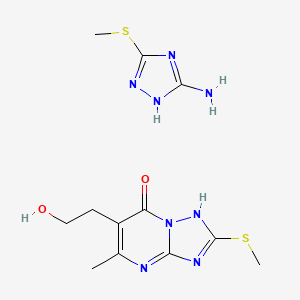
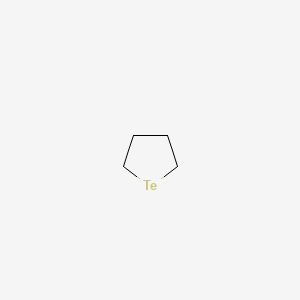
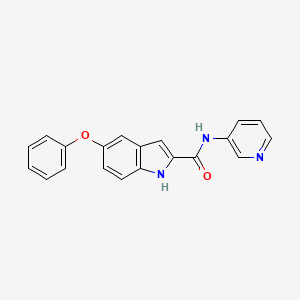

![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
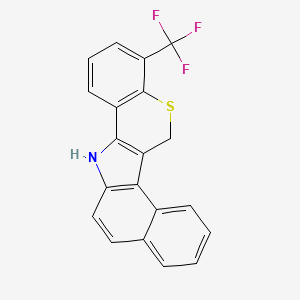
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)
